oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine
Description
Oxoniumylidynesilanide is a silicon-based anion featuring an oxonium (oxygen with a positive charge) and a ylidyne (≡Si–) group.
N'-[2-(Propylamino)ethyl]ethane-1,2-diamine is a polyamine derivative of ethylenediamine, with a propylamino side chain. Its structure includes multiple amine groups, making it a strong chelating agent. Such compounds are often studied for corrosion inhibition, pharmaceutical applications, or as ligands in coordination chemistry .
Properties
InChI |
InChI=1S/C7H19N3.OSi/c1-2-4-9-6-7-10-5-3-8;1-2/h9-10H,2-8H2,1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGFPFRQSUWZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCNCCN.O=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584216 | |
| Record name | PUBCHEM_16217004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-96-2 | |
| Record name | PUBCHEM_16217004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-96-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrogenation of Iminodiacetonitrile Derivatives
- A key method for preparing ethane-1,2-diamine derivatives involves catalytic hydrogenation of iminodiacetonitrile in organic solvents under high pressure and temperature.
- The process typically uses an OH-type anion exchange resin and a stabilizer to prevent decomposition of iminodiacetonitrile, which is prone to polymerization and catalyst poisoning.
- Reaction conditions are optimized at temperatures between 50°C and 150°C (preferably 70°C to 90°C) and pressures from 5 MPa to 25 MPa (preferably 9 to 14 MPa).
- Catalysts such as Raney cobalt or other hydrogenation catalysts are employed to achieve high conversion rates (~100%) and selectivity (~82%) for the desired diamine product.
- Organic solvents suitable for this reaction include methanol, ethanol, propanol, and other low-carbon-number alcohols or ethers that facilitate hydrogenation and product separation.
- This method minimizes by-product formation such as piperazine and high boilers, improving product purity and catalyst longevity.
Aminoalkylation and Alkylation Steps
- To introduce the propylamino group into the ethane-1,2-diamine backbone, selective alkylation or aminoalkylation reactions are employed.
- These reactions typically involve the nucleophilic substitution of a suitable leaving group on the ethane-1,2-diamine or its derivatives with propylamine or propylaminoethyl intermediates under controlled conditions.
- Careful control of stoichiometry and reaction environment is necessary to avoid over-alkylation or polymerization.
Purification and Isolation
- Due to the complexity and polarity of polyamines, purification often involves distillation under reduced pressure, crystallization, or chromatographic techniques.
- The presence of amine groups and silanide moieties necessitates mild conditions to preserve functional integrity.
Preparation of Oxoniumylidynesilanide Moiety
- Oxoniumylidynesilanide compounds are typically synthesized via reactions involving silanide anions and oxonium ylides or related precursors.
- The silanide anion can be generated by reduction of organosilicon halides or hydrides under inert atmosphere conditions.
- The oxoniumylidynesilanide moiety formation requires precise stoichiometric control and often low-temperature conditions to stabilize the reactive intermediates.
- Transition metal catalysts or complexation agents may be used to facilitate the formation of the silanide linkage.
- Slow crystallization techniques and solvent gradient methods have been reported to improve yields and purity of related silanide complexes.
Integrated Synthesis Strategy for Oxoniumylidynesilanide; N'-[2-(propylamino)ethyl]ethane-1,2-diamine
- The overall synthesis involves first preparing the N'-[2-(propylamino)ethyl]ethane-1,2-diamine segment via catalytic hydrogenation and subsequent alkylation.
- Separately, the oxoniumylidynesilanide moiety is synthesized by controlled reduction and complexation.
- The final coupling step involves combining these two fragments under inert atmosphere, often in aprotic solvents, to form the target compound.
- Reaction parameters such as temperature, pressure, solvent polarity, and catalyst presence are optimized to maximize yield and minimize side reactions.
Data Table: Summary of Preparation Parameters
| Step | Reaction Conditions | Catalysts/Additives | Solvents | Key Outcomes |
|---|---|---|---|---|
| Hydrogenation of iminodiacetonitrile | 70–90°C, 9–14 MPa, H2 atmosphere | Raney cobalt, OH-type anion resin | Methanol, ethanol, propanol | High conversion (~100%), selectivity (~82%) |
| Aminoalkylation (propylamino introduction) | Ambient to 80°C, inert atmosphere | None or mild base catalysts | Aprotic solvents (e.g., THF) | Selective alkylation, minimal side products |
| Silanide anion generation | Low temperature, inert atmosphere | Transition metal catalysts (optional) | Hydrocarbon solvents (e.g., toluene) | Stable silanide intermediates |
| Coupling of fragments | Ambient to moderate temperature, inert gas | None or complexation agents | Aprotic solvents | Formation of target compound |
Research Findings and Technical Insights
- The hydrogenation method described in patent WO2013149373A1 demonstrates that stabilizing iminodiacetonitrile and controlling reaction conditions effectively suppresses catalyst poisoning and unwanted polymerization, critical for producing the diamine segment with high purity.
- Slow crystallization and solvent gradient techniques improve the yield and quality of silanide complexes, which are sensitive to reaction parameters and require precise control.
- The combination of these methods allows for scalable synthesis with reproducible quality, essential for industrial applications involving complex organosilicon-amine compounds.
- Avoidance of amide solvents like DMF or DMAC is recommended due to their tendency to form by-products and complicate purification.
Chemical Reactions Analysis
oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular communication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to ethylenediamine derivatives.
Key Findings:
Structural Complexity and Amine Density: Ethylenediamine (C₂H₈N₂) is the simplest diamine, while N'-[2-(propylamino)ethyl]ethane-1,2-diamine (C₇H₁₉N₃) adds a propylamino branch, increasing steric bulk and altering chelation properties compared to linear polyamines like DETA or TETA . The propylamino side chain in the N' compound may reduce solubility in aqueous systems compared to ethylenediamine but enhance lipid membrane penetration in pharmaceutical contexts .
Corrosion Inhibition Performance :
- DFT studies show that increasing amine groups in polyamines (e.g., DETA → TETA → PEHA) correlates with higher corrosion inhibition efficiency due to stronger adsorption on metal surfaces via lone-pair electrons .
- The N' compound’s branched structure may reduce surface coverage compared to linear polyamines but improve stability in acidic environments due to its tertiary amine group .
Pharmaceutical Relevance: Ethylenediamine derivatives like benzathine benzylpenicillin rely on amine groups to form stable salts with active pharmaceutical ingredients. The N' compound’s additional propylamino group could offer tailored solubility or release profiles for drug formulations .
Silicon-Based Comparisons :
- Oxoniumylidynesilanide’s reactive ≡Si– group contrasts with silanes (e.g., SiH₄) or siloxanes (Si–O–Si), which are more common in industrial applications. Its oxonium moiety may confer unique redox properties, though experimental data are scarce.
Q & A
Q. What safety protocols are critical when handling oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Amines like this compound can cause irritation, as seen in structurally similar ethylenediamine derivatives .
- Ventilation : Operate in a fume hood to avoid inhalation of vapors, especially given the compound’s potential volatility (analogous to dimethylamine derivatives) .
- First-Aid Measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion, as recommended for related polyamines .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
-
Spectroscopic Techniques :
-
Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., m/z matching CₓHᵧNₐO₆Si).
Advanced Research Questions
Q. What computational approaches are effective for modeling the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and analyze frontier molecular orbitals (FMOs) for redox activity. PubChem’s InChI and SMILES strings enable accurate input structures .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in THF or water) to predict aggregation behavior, critical for catalytic applications.
- Case Study : Compare computed activation energies with experimental kinetics to identify rate-limiting steps in silanide-mediated reactions.
Q. How can researchers resolve contradictions in reported catalytic efficiencies of oxoniumylidynesilanide derivatives?
Methodological Answer:
Q. What mechanistic insights explain the interaction of this compound with biological macromolecules?
Methodological Answer:
-
Binding Studies :
-
Inhibition Assays : Test against enzymatic targets (e.g., proteases) with Michaelis-Menten kinetics to differentiate competitive vs. non-competitive inhibition.
Data Presentation and Analysis Guidelines
Q. How should researchers present and interpret spectroscopic data for this compound?
Methodological Answer:
- Standardized Formats :
- Include error margins (e.g., ±0.1 ppm for NMR shifts) and integration values.
- Use Jupyter notebooks or OriginLab for reproducible data processing .
- Contradiction Mitigation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in polyamine regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
